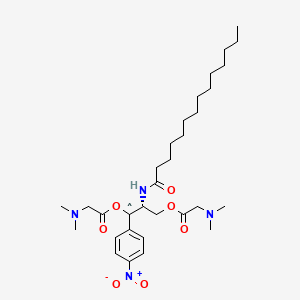

d,l-MDMA-D5.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

d,l-MDMA-D5.HCl: is a deuterated form of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as “Ecstasy.” This compound is used as a stable isotope-labeled internal standard in various analytical applications, particularly in forensic toxicology and clinical research . The deuterium atoms in this compound replace hydrogen atoms, making it useful for precise quantification in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d,l-MDMA-D5.HCl involves the incorporation of deuterium atoms into the MDMA molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated safrole with deuterated methylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the final product’s purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: d,l-MDMA-D5.HCl undergoes various chemical reactions, including:

Oxidation: Conversion to its corresponding ketone.

Reduction: Reduction of the ketone to the alcohol.

Substitution: Nucleophilic substitution reactions at the amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

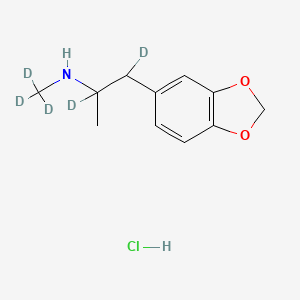

Oxidation: Formation of 3,4-methylenedioxyphenyl-2-propanone.

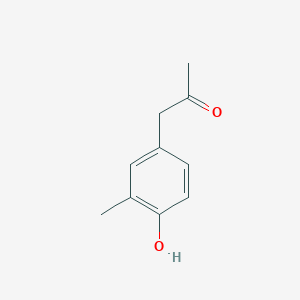

Reduction: Formation of 3,4-methylenedioxyphenyl-2-propanol.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: d,l-MDMA-D5.HCl is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of MDMA and its metabolites in biological samples .

Biology: In biological research, this compound helps in studying the pharmacokinetics and metabolism of MDMA. It is used to trace the distribution and elimination of MDMA in various biological systems .

Medicine: this compound is employed in clinical toxicology to monitor MDMA levels in patients and to study the effects of MDMA on the human body. It aids in developing therapeutic interventions for MDMA abuse .

Industry: In the forensic industry, this compound is used to detect and quantify MDMA in forensic samples, such as urine, blood, and hair, providing crucial evidence in legal cases .

Mechanism of Action

d,l-MDMA-D5.HCl, like MDMA, exerts its effects by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation . The elevated levels of neurotransmitters result in the characteristic euphoric and empathogenic effects of MDMA .

Comparison with Similar Compounds

3,4-Methylenedioxyamphetamine (MDA): Similar structure but lacks the N-methyl group.

3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Similar structure with an ethyl group instead of a methyl group.

4-Hydroxy-3-methoxyamphetamine (HMA): A metabolite of MDMA with a hydroxyl group.

Uniqueness: d,l-MDMA-D5.HCl is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in forensic and clinical research, allowing for accurate quantification and analysis of MDMA and its metabolites .

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

234.73 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-1,2-dideuterio-N-(trideuteriomethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3,5D,8D; |

InChI Key |

LUWHVONVCYWRMZ-RAPVJAAQSA-N |

Isomeric SMILES |

[2H]C(C1=CC2=C(C=C1)OCO2)C([2H])(C)NC([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349661.png)

![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)

![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)

-](/img/structure/B12349736.png)